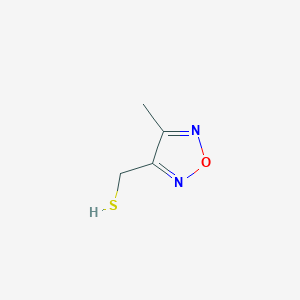![molecular formula C9H5F2NO3 B13506960 2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one is a chemical compound with the molecular formula C9H3F2NO4 It is known for its unique structure, which includes a dioxolo ring fused to an isoindole core, and the presence of two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobenzodioxole-5-carboxaldehyde: A related compound with a similar dioxolo ring structure but different functional groups.
2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde: Another similar compound used as an intermediate in chemical synthesis.
Uniqueness
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one is unique due to its specific combination of a dioxolo ring and an isoindole core, along with the presence of two fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H5F2NO3 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
2,2-difluoro-5,6-dihydro-[1,3]dioxolo[4,5-f]isoindol-7-one |
InChI |
InChI=1S/C9H5F2NO3/c10-9(11)14-6-1-4-3-12-8(13)5(4)2-7(6)15-9/h1-2H,3H2,(H,12,13) |
InChI Key |
CEEWJWFXEWKANE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C=C2C(=O)N1)OC(O3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


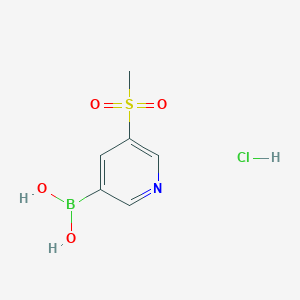
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
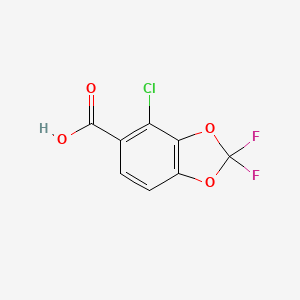
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
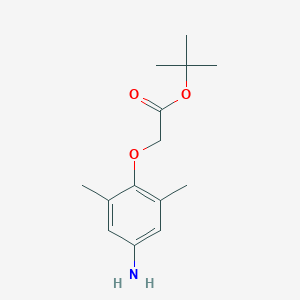
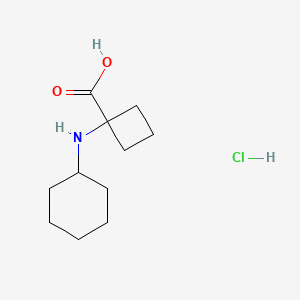
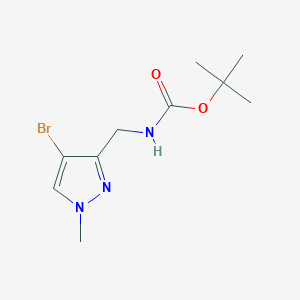
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)
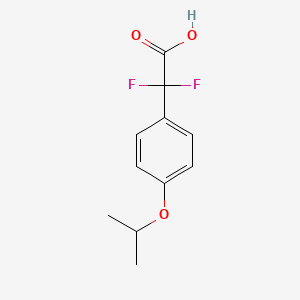
![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
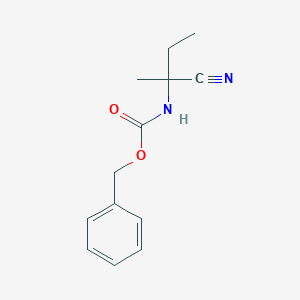
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)
